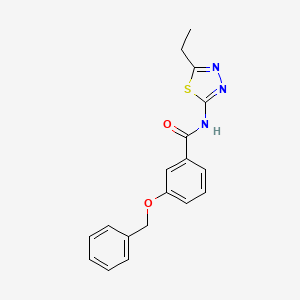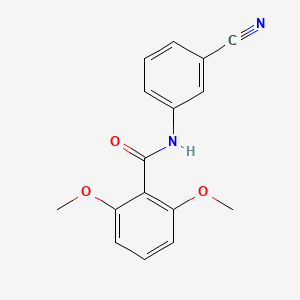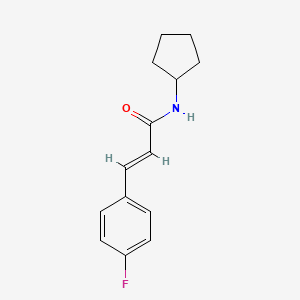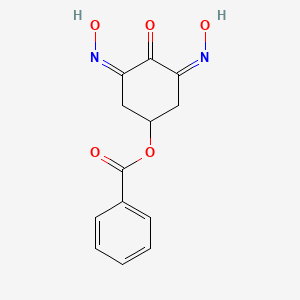![molecular formula C17H14N6 B5849320 1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849320.png)
1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of 5H-[1,2,4]triazino[5,6-b]indole, and it has been synthesized using a simple and efficient method. In
Mecanismo De Acción
The mechanism of action of 1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. This compound has also been reported to interfere with the cell cycle and disrupt the microtubule network, leading to cell death.
Biochemical and Physiological Effects:
1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. Additionally, this compound has also been shown to have antioxidant activity and can scavenge free radicals. In vivo studies have shown that this compound has a low toxicity profile and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments include its ease of synthesis, potent anticancer activity, and low toxicity profile. However, the limitations of this compound include its poor solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One of the significant areas of research is to explore its potential as a therapeutic agent for various diseases, including cancer, fungal, and bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different cellular pathways. Finally, efforts should be made to improve the solubility of this compound, which can enhance its usability in various experiments.
Conclusion:
1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a novel compound that has shown promising results in various scientific research applications. Its ease of synthesis, potent anticancer activity, and low toxicity profile make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and its effects on different cellular pathways.
Métodos De Síntesis
The synthesis of 1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a straightforward process that involves the reaction of 5H-[1,2,4]triazino[5,6-b]indole with phenylhydrazine and ethyl acetoacetate. The reaction is carried out in the presence of a catalytic amount of glacial acetic acid and refluxed for several hours. The resulting compound is then purified using column chromatography, and the final product is obtained in good yield.
Aplicaciones Científicas De Investigación
1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also shown antifungal and antibacterial activity against several pathogenic microorganisms.
Propiedades
IUPAC Name |
N-[(E)-1-phenylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6/c1-11(12-7-3-2-4-8-12)20-22-17-19-16-15(21-23-17)13-9-5-6-10-14(13)18-16/h2-10H,1H3,(H2,18,19,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSGODHTBNHUMF-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B5849278.png)
![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)
![4-{[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5849321.png)

![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)
